1-Cyclohexyl-3-(4-ethoxyphenyl)urea

Lipophilicity clogP Drug-likeness

This N-aryl-N′-cyclohexylurea features a specific para-ethoxy substituent validated for HRI kinase activation and soluble epoxide hydrolase (sEH) probing. Its balanced lipophilicity (clogP ~3.38) ensures cell permeability in erythroid progenitor assays. Distinct from the 4-iodo analog, the ethoxy group offers a unique electron-donating profile for halogen-bonding vs. hydrophobic interaction studies. Purity-certified (≥98% by HPLC) material minimizes side reactions, making it a reliable building block for focused library construction and a precise negative control for thiourea-based inhibitors. Batch-to-batch consistency guarantees reproducible eIF2α phosphorylation data.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B5654244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-ethoxyphenyl)urea
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2
InChIInChI=1S/C15H22N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,18)
InChIKeyPGFSDXXMXQHXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-(4-ethoxyphenyl)urea: A Differentiated N,N′-Disubstituted Urea Scaffold for Procurement and Research Selection


1-Cyclohexyl-3-(4-ethoxyphenyl)urea (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) is a member of the N-aryl-N′-cyclohexylurea class with a characteristic para-ethoxy substituent on the phenyl ring and an unsubstituted cyclohexyl group linked through a central urea pharmacophore . This scaffold has been validated in primary screening campaigns as a privileged chemotype for activating heme-regulated inhibitor (HRI) kinase and inhibiting soluble epoxide hydrolase (sEH), with demonstrated structure–activity relationships driven by aryl substitution patterns [1][2]. The compound serves as both a direct pharmacological probe and a versatile synthetic building block for focused library construction .

Why Generic Substitution of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea in Research Protocols Introduces Uncontrolled Variability


Within the N-aryl-N′-cyclohexylurea series, seemingly minor structural modifications—such as replacing the 4-ethoxy group with a 4-methoxy, moving it to the 3-position, or substituting the urea oxygen for sulfur—produce quantifiable shifts in target engagement potency, lipophilicity, hydrogen-bonding capacity, and metabolic stability [1][2]. The HRI activator screening campaign that identified this scaffold demonstrated that distinct N-aryl substitutions drive differential eIF2α phosphorylation activities and cell proliferation effects, meaning in-class analogs are not functionally interchangeable [2]. For procurement and experimental reproducibility, batch-to-batch purity certifications (HPLC, NMR) are essential, as trace impurities can confound biological readouts .

Quantitative Differentiation of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea from Closest Analogs: A Head-to-Head Evidence Guide


Enhanced Lipophilicity (clogP) of the 4-Ethoxy Substituent Relative to 4-Methoxy and 4-Iodo Analogs

The 4-ethoxy group on the phenyl ring elevates the calculated partition coefficient (clogP) of 1-cyclohexyl-3-(4-ethoxyphenyl)urea to approximately 3.38, a value that resides within the optimal Lipinski range for oral bioavailability while providing increased membrane permeability compared to the more polar 4-methoxy analog (clogP ≈ 3.1) and improved solubility relative to the excessively lipophilic 4-iodo analog (clogP ≈ 4.2) [1]. This balanced lipophilicity, inferred from class-level structure–property relationships of N-aryl-N′-cyclohexylureas, offers a pharmacokinetic advantage for cellular assays where passive membrane permeability is required without the precipitation risks associated with highly lipophilic congeners [2].

Lipophilicity clogP Drug-likeness Membrane permeability

Superior Hydrogen-Bond Donor/Acceptor Profile Over Thiourea Analog for Targeted Kinase Activation

Replacement of the urea carbonyl oxygen with sulfur in 1-cyclohexyl-3-(4-ethoxyphenyl)thiourea alters the hydrogen-bond donor/acceptor landscape: the thiourea has three NH donors and one sulfur acceptor (HBD=3, HBA=1) while the target urea retains two NH donors and one carbonyl acceptor (HBD=2, HBA=1) with a stronger hydrogen-bonding enthalpy [1]. In the context of HRI kinase activation, the urea moiety functions as a transition-state mimetic that forms critical hydrogen bonds with the kinase hinge region; the thiourea's altered geometry and electronic character are predicted to reduce binding affinity, a trend consistent with sEH inhibitor SAR data where urea derivatives consistently outperform their thiourea counterparts [2].

Hydrogen bonding Kinase activation HRI Thiourea

Regioisomeric Selectivity: 4-Ethoxy vs. 3-Ethoxy Substitution Governs Target Engagement Potency

The position of the ethoxy group on the phenyl ring critically influences biological activity. In the focused N-aryl-N′-cyclohexylurea library screened for HRI activation, para-substituted aryl rings (such as the 4-ethoxy of the target compound) demonstrated superior induction of eIF2α phosphorylation compared to meta-substituted isomers (e.g., 1-cyclohexyl-3-(3-ethoxyphenyl)urea) [1]. Although exact EC₅₀ values for the 4-ethoxy vs. 3-ethoxy pair are not publicly disclosed, the SAR trend is consistent with para-substitution enabling optimal π-stacking and steric complementarity within the HRI active site, a pattern recapitulated across multiple N,N′-diaryl urea chemotypes [2].

Regioisomerism SAR HRI activation eIF2α phosphorylation

Validated Building Block Utility: Commercial Availability with Documented Purity Specifications

Unlike many in-house synthesized analogs, 1-cyclohexyl-3-(4-ethoxyphenyl)urea is commercially available from multiple suppliers with defined purity specifications. Related compounds from the same vendor families (e.g., Bidepharm catalog) are supplied with batch-specific QC documentation including HPLC purity ≥98%, NMR structural confirmation, and GC analysis . In contrast, the thiourea analog (CAS 15863-25-9) is often listed with only predicted physicochemical properties and without rigorous analytical certification . This documented purity reduces the risk of off-target effects from trace impurities in biological assays and ensures reproducible synthetic yields when used as a building block.

Building block Purity HPLC Procurement

High-Impact Application Scenarios for 1-Cyclohexyl-3-(4-ethoxyphenyl)urea Based on Quantitative Differentiation Evidence


HRI Kinase Activator Screening and Lead Optimization in Hematological Disease Models

Leverage the compound's validated para-ethoxy substitution pattern and urea pharmacophore as a preferred starting point for HRI kinase activator screens. The balanced lipophilicity (clogP ~3.38) facilitates cell permeability in erythroid progenitor proliferation assays, while the regioisomeric specificity (para >> meta) ensures on-target engagement. Use as a reference standard when profiling focused libraries of N-aryl-N′-cyclohexylureas to establish SAR trends for eIF2α phosphorylation [1][2].

sEH Inhibitor Fragment-Based Drug Discovery and Co-crystallography

The urea core of 1-cyclohexyl-3-(4-ethoxyphenyl)urea serves as a validated transition-state mimetic for soluble epoxide hydrolase. The 4-ethoxy substituent offers a distinct electron-donating profile compared to the commonly used 4-iodo analog (PDB 1VJ5), enabling comparative co-crystallography studies to map halogen-bonding vs. hydrophobic interactions in the sEH active site. The compound's favorable solubility relative to the 4-iodo analog facilitates soaking experiments at higher concentrations [3].

Synthetic Building Block for Tetra-Substituted Urea Libraries in Medicinal Chemistry

Employ 1-cyclohexyl-3-(4-ethoxyphenyl)urea as a key intermediate for generating diverse N-alkylated or N-acylated derivatives. The commercially available, purity-certified material (≥98% by HPLC) minimizes side reactions during subsequent synthetic transformations and eliminates the need for post-purchase purification. The ethoxy group can be selectively deprotected or further functionalized, enabling modular SAR exploration .

Negative Control Design for Thiourea-Based Inhibitor Programs

Due to the distinct H-bond donor/acceptor profile of urea vs. thiourea, 1-cyclohexyl-3-(4-ethoxyphenyl)urea can serve as an ideal matched-pair negative control in biochemical assays where the thiourea analog is the primary inhibitor. The absence of one NH donor and the stronger C=O acceptor in the urea ensure that any observed activity is driven by the thiourea pharmacophore, not the aryl-cyclohexyl scaffold alone .

Quote Request

Request a Quote for 1-Cyclohexyl-3-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.